molecular formula C15H21ClFN B13724762 1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13724762
M. Wt: 269.78 g/mol
InChI Key: ZEXRAPFUZVPSAG-UHFFFAOYSA-N
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Description

1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound characterized by a cyclobutyl ring substituted with a 4-chloro-3-fluorophenyl group and a butylamine chain

Properties

Molecular Formula

C15H21ClFN

Molecular Weight

269.78 g/mol

IUPAC Name

1-[1-(4-chloro-3-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21ClFN/c1-10(2)8-14(18)15(6-3-7-15)11-4-5-12(16)13(17)9-11/h4-5,9-10,14H,3,6-8,18H2,1-2H3

InChI Key

ZEXRAPFUZVPSAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the 4-chloro-3-fluorophenyl group. Common synthetic routes may include:

    Cyclobutyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The 4-chloro-3-fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Amine Functionalization: The butylamine chain is attached through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other cyclobutyl derivatives and substituted phenyl compounds. Similar compounds include:

    Cyclobutylamines: These compounds share the cyclobutyl ring and amine functional group.

    Substituted Phenylamines: Compounds with similar phenyl ring substitutions, such as 4-chloro-3-fluorophenyl groups.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

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